
4-Morpholinegallic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trihydroxybenzoyl)morpholine typically involves the reaction of 3,4,5-trihydroxybenzoic acid with morpholine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the benzoic acid and the amine group of morpholine . The reaction is conducted in an appropriate solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
This includes optimizing reaction conditions, using efficient purification techniques, and ensuring the safety and environmental compliance of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trihydroxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoyl morpholine derivatives.
Scientific Research Applications
4-Morpholinegallic acid is a chemical compound with the molecular formula C11H13NO5 . While specific applications of this compound are not detailed within the provided search results, the information available allows for inferences regarding its potential uses based on its structural components and related compounds.
Potential Applications Based on Structural Properties
Gallic Acid Derivatives: this compound is a derivative of gallic acid. Gallic acid and its derivatives are known for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Therefore, this compound may possess similar biological activities, making it potentially useful in pharmaceutical research .
Morpholine Moiety: The presence of a morpholine group in the compound may contribute to its properties. Morpholines are used in various applications, including as intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and dyes. The morpholine moiety can enhance the solubility and modify the chemical reactivity of the compound, which is crucial in drug development and material science .
Potential Applications Inferred from Related Reactions and Compounds
Knoevenagel Reaction: The Knoevenagel reaction is a chemical reaction that can be used to synthesize various compounds with diverse applications, including pharmaceuticals, agrochemicals, and polymers . As a derivative of gallic acid, this compound might be synthesized or used as an intermediate in Knoevenagel-type reactions to produce complex molecules with specific biological activities or material properties .
Polymers and Cosmetics: Polymers are extensively used in cosmetics as film formers, thickeners, and stabilizers . Given the potential for this compound to be incorporated into polymeric structures, it may find applications in cosmetic formulations, possibly enhancing the delivery of active ingredients or modifying the texture and stability of cosmetic products .
Antimicrobial Agents: Amines, which are structurally related to morpholines, can react with sulfonyl groups to form sulfonamides, a class of compounds known for their antimicrobial properties . Although this compound is not a sulfonamide, its structural similarity suggests it could be explored for similar applications or as a building block in synthesizing novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trihydroxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxyl groups on the benzoyl ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity . Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar in structure but with methoxy groups instead of hydroxyl groups.
4-(3,4-Dihydroxybenzoyl)morpholine: Lacks one hydroxyl group compared to 4-(3,4,5-Trihydroxybenzoyl)morpholine.
4-(3,5-Dihydroxybenzoyl)morpholine: Lacks one hydroxyl group compared to 4-(3,4,5-Trihydroxybenzoyl)morpholine.
Uniqueness
4-(3,4,5-Trihydroxybenzoyl)morpholine is unique due to the presence of three hydroxyl groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity . These hydroxyl groups can participate in various hydrogen bonding interactions, making the compound a versatile tool in scientific research .
Biological Activity
4-Morpholinegallic acid (4-MGA) is a derivative of gallic acid, a naturally occurring phenolic compound known for its various biological activities. This article explores the biological activity of 4-MGA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is characterized by the presence of a morpholine group attached to the gallic acid structure. Its chemical formula is C11H13NO5, and it has been studied for its enhanced biological properties compared to gallic acid alone.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases. Research indicates that 4-MGA exhibits significant antioxidant activity.
- Mechanisms : 4-MGA scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.
- Case Study : In vitro studies demonstrated that 4-MGA treatment resulted in a marked increase in superoxide dismutase (SOD) and catalase (CAT) levels, indicating its potential to mitigate oxidative damage in cellular models .
Antimicrobial Activity
The antimicrobial properties of 4-MGA have garnered attention due to increasing antibiotic resistance.
- Efficacy Against Bacteria : Studies show that 4-MGA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective bactericidal action.
- Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 50 | 100 |
Escherichia coli | 40 | 80 |
Salmonella typhimurium | 30 | 60 |
This table summarizes the antimicrobial potency of 4-MGA against selected pathogenic bacteria, highlighting its potential as an alternative antimicrobial agent .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. The anti-inflammatory properties of 4-MGA have been investigated with promising results.
- Mechanisms : 4-MGA inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It modulates key signaling pathways, including NF-κB and MAPK pathways.
- Case Study : In vivo studies on mice showed that administration of 4-MGA significantly reduced inflammatory markers in models of induced inflammation .
Anticancer Properties
The potential anticancer effects of 4-MGA are particularly noteworthy, given the rising incidence of cancer globally.
- Mechanisms : Research indicates that 4-MGA induces apoptosis in cancer cells via the intrinsic pathway, involving mitochondrial dysfunction and activation of caspases.
- Case Study : In vitro studies demonstrated that treatment with 4-MGA led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and colon cancer cells. The compound also inhibited tumor growth in xenograft models .
Neuroprotective Effects
Emerging evidence suggests that 4-MGA may offer neuroprotective benefits.
Properties
CAS No. |
63868-67-7 |
---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
morpholin-4-yl-(3,4,5-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C11H13NO5/c13-8-5-7(6-9(14)10(8)15)11(16)12-1-3-17-4-2-12/h5-6,13-15H,1-4H2 |
InChI Key |
WYRHCBQBVYYPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.